molecular formula C13H17ClFNO B11859859 (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol

(1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol

Cat. No.: B11859859
M. Wt: 257.73 g/mol
InChI Key: SOFDFXHYCBWQGF-UHFFFAOYSA-N
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Description

(1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol is a chemical compound that belongs to the class of cyclohexanol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol typically involves the reaction of a cyclohexanol derivative with a benzylamine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol may be investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

The compound could be explored for its potential use in treating various medical conditions, such as neurological disorders or infections.

Industry

In industrial applications, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1r,4r)-4-((2-Chlorobenzyl)amino)cyclohexanol
  • (1r,4r)-4-((2-Fluorobenzyl)amino)cyclohexanol
  • (1r,4r)-4-((2-Bromobenzyl)amino)cyclohexanol

Uniqueness

The presence of both chloro and fluoro substituents on the benzylamine moiety may confer unique chemical properties, such as increased reactivity or specificity in biological interactions, compared to similar compounds with only one substituent.

Properties

Molecular Formula

C13H17ClFNO

Molecular Weight

257.73 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C13H17ClFNO/c14-12-2-1-3-13(15)11(12)8-16-9-4-6-10(17)7-5-9/h1-3,9-10,16-17H,4-8H2

InChI Key

SOFDFXHYCBWQGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2=C(C=CC=C2Cl)F)O

Origin of Product

United States

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